

An In-Depth Technical Guide to Br-PEG4-OH

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: **Br-PEG4-OH**

Cat. No.: **B1667892**

[Get Quote](#)

This guide provides comprehensive information for researchers, scientists, and drug development professionals on the chemical and physical properties of Bromo-PEG4-alcohol (**Br-PEG4-OH**), along with its applications and relevant experimental protocols.

Core Molecular Data

Br-PEG4-OH is a heterobifunctional polyethylene glycol (PEG) linker. It incorporates a terminal bromide group and a hydroxyl group, separated by a tetraethylene glycol spacer. This structure allows for versatile use in bioconjugation and drug delivery systems. The hydrophilic PEG chain enhances solubility in aqueous media, a critical factor in many biological applications.

Below is a summary of the key quantitative data for **Br-PEG4-OH**:

Property	Value	Reference
Molecular Formula	C8H17BrO4	[1] [2]
Molecular Weight	257.12 g/mol	[1] [2]
Exact Mass	256.0310 g/mol	[1] [2]
CAS Number	85141-94-2	[1] [2]
Appearance	Colorless to light yellow oily liquid	[2] [3]
Purity	>95%	[1] [2]
Density	~1.350 g/cm ³ (Predicted)	[2]
Boiling Point	321.7 ± 27.0 °C at 760 mmHg	[2]

Chemical Structure and Nomenclature

- IUPAC Name: 2-[2-[2-(2-bromoethoxy)ethoxy]ethoxy]ethanol[\[1\]](#)[\[2\]](#)
- Synonyms: **Br-PEG4-OH**, Bromo-PEG4-alcohol[\[1\]](#)[\[2\]](#)
- SMILES: C(COCCOCCOCCBr)O[\[2\]](#)
- InChI: InChI=1S/C8H17BrO4/c9-1-3-11-5-7-13-8-6-12-4-2-10/h10H,1-8H2[\[1\]](#)[\[2\]](#)
- InChIKey: CERQCRALBKUCTF-UHFFFAOYSA-N[\[1\]](#)[\[2\]](#)

Experimental Protocols and Applications

Br-PEG4-OH is a valuable tool in drug development, particularly in the synthesis of Proteolysis Targeting Chimeras (PROTACs) and other drug conjugates.[\[2\]](#) The bromide serves as an effective leaving group for nucleophilic substitution, while the hydroxyl group can be further functionalized.

- General Nucleophilic Substitution Reaction (e.g., Ligand Conjugation)

This protocol outlines a general procedure for conjugating a molecule containing a nucleophilic group (e.g., an amine, thiol, or alcohol) to **Br-PEG4-OH**.

Materials:

- **Br-PEG4-OH**
- Molecule of interest with a nucleophilic group (e.g., a targeting ligand)
- Apolar aprotic solvent (e.g., Dimethylformamide (DMF) or Dichloromethane (DCM))
- Non-nucleophilic base (e.g., Diisopropylethylamine (DIPEA) or Triethylamine (TEA))
- Inert gas (e.g., Argon or Nitrogen)
- Reaction vessel
- Stirring apparatus
- Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) for reaction monitoring

Procedure:

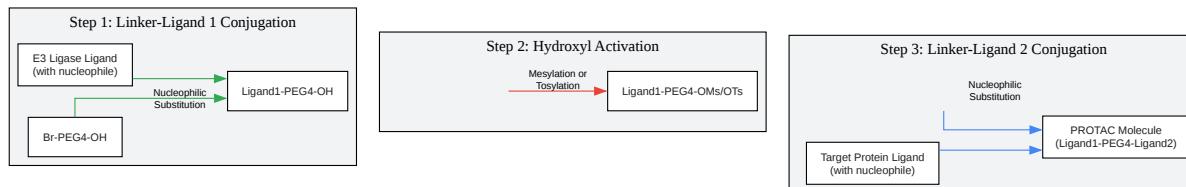
- Dissolve the molecule of interest in the chosen anhydrous solvent under an inert atmosphere.
- Add 1.1 to 1.5 molar equivalents of the non-nucleophilic base to the solution.
- In a separate vessel, dissolve 1.0 molar equivalent of **Br-PEG4-OH** in the same anhydrous solvent.
- Slowly add the **Br-PEG4-OH** solution to the solution containing the molecule of interest and base.
- Stir the reaction mixture at room temperature or with gentle heating (e.g., 40-60 °C) until the reaction is complete. Monitor the reaction progress by TLC or LC-MS.

- Upon completion, quench the reaction by adding a small amount of water or a saturated aqueous solution of ammonium chloride.
- Extract the product using an appropriate organic solvent.
- Wash the organic layer with brine, dry over anhydrous sodium sulfate or magnesium sulfate, and filter.
- Concentrate the solvent under reduced pressure.
- Purify the crude product using column chromatography on silica gel.

b. Functionalization of the Hydroxyl Group

The terminal hydroxyl group of **Br-PEG4-OH** can be activated or converted to other functional groups for subsequent conjugation steps. A common example is the activation with a sulfonyl chloride (e.g., mesyl chloride or tosyl chloride) to create a better leaving group.

Materials:


- **Br-PEG4-OH**
- Mesyl chloride (MsCl) or Tosyl chloride (TsCl)
- Anhydrous polar aprotic solvent (e.g., Dichloromethane (DCM) or Tetrahydrofuran (THF))
- Non-nucleophilic base (e.g., Triethylamine (TEA) or Pyridine)
- Inert gas (e.g., Argon or Nitrogen)
- Reaction vessel
- Stirring apparatus
- Ice bath

Procedure:

- Dissolve **Br-PEG4-OH** in the anhydrous solvent in a reaction vessel under an inert atmosphere.
- Cool the solution to 0 °C using an ice bath.
- Add 1.1 to 1.2 molar equivalents of the non-nucleophilic base.
- Slowly add 1.1 molar equivalents of mesyl chloride or tosyl chloride to the stirred solution.
- Allow the reaction to proceed at 0 °C for 1-2 hours, then warm to room temperature and stir until completion (monitored by TLC or LC-MS).
- Quench the reaction by adding cold water.
- Extract the product with an organic solvent.
- Wash the organic layer sequentially with a dilute acid solution (e.g., 1M HCl), a saturated aqueous solution of sodium bicarbonate, and brine.
- Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the activated Br-PEG4-OMs or Br-PEG4-OTs.

Logical Workflow for PROTAC Synthesis

The following diagram illustrates a generalized workflow for the synthesis of a PROTAC molecule utilizing **Br-PEG4-OH** as a linker. This process involves the sequential conjugation of a ligand for an E3 ubiquitin ligase and a ligand for a target protein to the PEG linker.

[Click to download full resolution via product page](#)

Caption: Generalized workflow for PROTAC synthesis using **Br-PEG4-OH**.

Safety and Handling

Br-PEG4-OH may cause irritation to the eyes, skin, and mucous membranes; direct contact should be avoided.^[3] It is recommended to use appropriate personal protective equipment, including safety glasses, gloves, and a lab coat when handling this chemical.^[3] Operations should be carried out in a well-ventilated area or a fume hood to avoid inhalation of vapors.^[3]

Storage: For long-term stability, **Br-PEG4-OH** should be stored in a dry, dark environment at -20°C. For short-term use, storage at 0-4°C is acceptable.^[1]

This technical guide provides a foundational understanding of **Br-PEG4-OH** for its effective application in research and development. For specific applications, further optimization of the described protocols may be necessary. Always refer to the product's certificate of analysis for batch-specific information.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. medkoo.com [medkoo.com]
- 2. peg.bocsci.com [peg.bocsci.com]
- 3. chembk.com [chembk.com]
- To cite this document: BenchChem. [An In-Depth Technical Guide to Br-PEG4-OH]. BenchChem, [2025]. [Online PDF]. Available at: [\[https://www.benchchem.com/product/b1667892#br-peg4-oh-molecular-weight-and-formula\]](https://www.benchchem.com/product/b1667892#br-peg4-oh-molecular-weight-and-formula)

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com